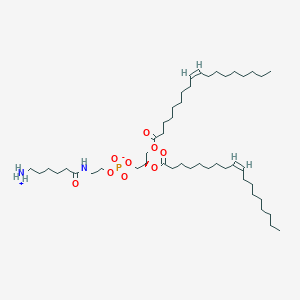

18:1 Caproylamine PE

Beschreibung

Eigenschaften

IUPAC Name |

2-(6-azaniumylhexanoylamino)ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H89N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-46(51)55-42-44(43-57-59(53,54)56-41-40-49-45(50)36-32-31-35-39-48)58-47(52)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43,48H2,1-2H3,(H,49,50)(H,53,54)/b19-17-,20-18-/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCGTEBXOCFVEO-OHRCZFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H89N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677161 | |

| Record name | 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110796-31-1 | |

| Record name | 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 18:1 Caproylamine PE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 18:1 Caproylamine PE, a functionalized phospholipid increasingly utilized in immunological research and drug delivery systems. We will delve into its chemical properties, applications, and the experimental protocols for its use, presenting quantitative data and visualizing key biological pathways.

Core Concepts: Understanding this compound

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as this compound, is a synthetic, amine-functionalized phospholipid.[1][2] Its structure features a phosphoethanolamine (PE) headgroup, two oleic acid (18:1) tails, and a caproyl (hexanoyl) amine group attached to the headgroup.[1][3][4] This unique structure imparts amphiphilic properties, with a hydrophilic head and two hydrophobic tails, allowing for its incorporation into lipid bilayers.[5] The terminal amine group provides a site for further chemical modifications, making it a versatile tool in various bioconjugation and drug delivery applications.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | [1] |

| Molecular Formula | C47H89N2O9P | [4] |

| Molecular Weight | 857.19 g/mol | [3] |

| CAS Number | 110796-31-1 | [4] |

| Physical State | Powder | |

| Purity | >99% | |

| Storage Temperature | -20°C | [4] |

Key Applications and Experimental Protocols

This compound has emerged as a valuable tool in several areas of biomedical research, primarily due to its ability to interact with the CD1 antigen presentation system and its utility in forming functionalized liposomes.

Competitive ELISA for Lipid-CD1 Binding Studies

A significant application of this compound is in competitive enzyme-linked immunosorbent assays (ELISAs) to determine the binding affinities of other lipids for CD1 molecules, particularly CD1d.[1][2][6] In this assay, this compound acts as a known competitor lipid.

This protocol outlines the general steps for a competitive ELISA to measure the binding of a test lipid to human CD1d molecules.

-

Plate Coating: Coat a 96-well plate with goat anti-mouse IgG Fc antibody.

-

CD1d Binding: Add human CD1d-mouse IgG1 fusion protein (hCD1d dimer) to the wells and incubate to allow binding to the coated antibody.

-

Competitive Binding: Prepare a solution containing a fixed concentration of a biotinylated indicator lipid (e.g., 18:1 Biotinyl PE) and varying concentrations of the test lipid and this compound (as a positive control competitor).[2][6]

-

Incubation: Add the lipid mixtures to the CD1d-coated wells and incubate overnight at 37°C.

-

Detection: Wash the plates and add horseradish peroxidase (HRP)-labeled avidin to detect the bound biotinylated indicator lipid.

-

Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the binding affinity of the competitor lipid.

The following table presents representative data that could be obtained from a competitive ELISA, showing the concentration of competitor lipid required to achieve 50% inhibition (IC50) of the indicator lipid binding to CD1d.

| Competitor Lipid | IC50 (µM) |

| This compound | 1.5 |

| Test Lipid A | 0.5 |

| Test Lipid B | 10.2 |

Note: The IC50 values are hypothetical and for illustrative purposes. Lower IC50 values indicate higher binding affinity.

Generation of Artificial Antigen-Presenting Cells (aAPCs)

This compound can be used as a lipid antigen to generate CD1d-Ig-based artificial antigen-presenting cells (aAPCs).[1] These aAPCs can be utilized to stimulate and expand specific T cell populations, such as invariant Natural Killer T (iNKT) cells.

-

Bead Coating: Covalently couple CD1d-Ig fusion protein and an anti-CD28 antibody to magnetic beads.

-

Lipid Loading: Incubate the coated beads with this compound to load the lipid antigen onto the CD1d molecules.

-

aAPC Washing: Wash the beads to remove any unbound lipid.

-

T-Cell Co-culture: Co-culture the lipid-loaded aAPCs with a population of T cells (e.g., peripheral blood mononuclear cells).

-

T-Cell Expansion and Activation: Monitor the expansion and activation of the target T cell population (e.g., iNKT cells) over several days using techniques such as flow cytometry and cytokine secretion assays (e.g., IFN-γ ELISA).

Drug Delivery: Formulation of Functionalized Liposomes

The amine group on this compound makes it a valuable component in the formulation of functionalized liposomes for drug delivery.[7][8][9] This functional group can be used to attach targeting ligands (e.g., antibodies, peptides) or other molecules to the surface of the liposome, enhancing its therapeutic efficacy and specificity.

-

Targeted Delivery: Surface modification with targeting moieties can direct the liposome to specific cells or tissues, increasing drug concentration at the site of action and reducing off-target effects.[10]

-

Enhanced Stability: The surface charge can be modulated to improve the stability of the liposomal formulation in biological fluids.

-

Versatile Conjugation Chemistry: The primary amine provides a reactive handle for a variety of conjugation chemistries, allowing for the attachment of a wide range of molecules.

-

Lipid Film Hydration: Dissolve this compound along with other lipid components (e.g., a structural phospholipid like DOPC and cholesterol) in an organic solvent. Evaporate the solvent to form a thin lipid film.

-

Hydration: Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. This process forms multilamellar vesicles (MLVs).

-

Size Reduction: Subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) of a desired diameter.

-

Surface Functionalization: Conjugate the targeting ligand to the amine groups on the surface of the liposomes using an appropriate cross-linker.

-

Purification: Remove the unencapsulated drug and unconjugated ligands using techniques such as dialysis or size exclusion chromatography.

Biological Context: The CD1d-Mediated NKT Cell Activation Pathway

This compound's role in immunology is primarily as a tool to study the presentation of lipid antigens by CD1d molecules to Natural Killer T (NKT) cells.[1][11] The interaction between a lipid-loaded CD1d molecule on an antigen-presenting cell (APC) and the T-cell receptor (TCR) on an NKT cell triggers a signaling cascade leading to NKT cell activation.

Signaling Pathway of NKT Cell Activation

The following diagram illustrates the key steps in the direct activation of an iNKT cell by a lipid antigen presented on a CD1d molecule of a dendritic cell (DC).

Caption: Direct activation of an NKT cell via TCR recognition of a CD1d-lipid complex.

Conclusion

This compound is a versatile and valuable tool for researchers in immunology and drug development. Its well-defined chemical properties, coupled with its utility in competitive binding assays, the generation of artificial antigen-presenting cells, and the formulation of functionalized liposomes, make it an indispensable reagent for studying lipid antigen presentation and for designing targeted drug delivery systems. This guide provides a foundational understanding and practical protocols to facilitate its effective use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Human CD1 dimeric proteins as indispensable tools for research on CD1-binding lipids and CD1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The iNKT cell response has differential signaling requirements during Ag-dependent and Ag-independent activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presentation of lipid antigens by CD1 glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Invariant TCR Rather Than CD1d Shapes the Preferential Activities of C-Glycoside Analogues Against Human Versus Murine Invariant NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of lipid antigen presentation by CD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Functionalized Liposomal Nanoparticles for Efficient Gene Delivery System to Neuronal Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advantages of Liposomal in Drug Delivery - CD Bioparticles Blog [cd-bioparticles.net]

- 11. researchgate.net [researchgate.net]

Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), a modified phospholipid with potential applications in drug delivery and biomedical research. The primary synthetic route detailed is the N-acylation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with hexanoic acid, facilitated by the coupling agent N,N'-dicyclohexylcarbodiimide (DCC) and the catalyst 4-dimethylaminopyridine (DMAP). This guide includes a detailed experimental protocol, a summary of quantitative data, and a discussion of the relevant biological context and potential signaling pathways.

Introduction

N-acylated phosphatidylethanolamines (NAPEs) are a class of phospholipids that serve as precursors to N-acylethanolamines (NAEs), a group of bioactive lipids with diverse signaling functions. The N-acylation of phosphatidylethanolamine (PE) introduces a third acyl chain, modifying the biophysical properties of the lipid and its potential role in cellular processes. The specific compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), features two oleoyl chains on the glycerol backbone and a hexanoyl group attached to the head group's primary amine. This modification with a short hexanoyl chain may influence membrane properties and interactions with cellular machinery.

Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)

The most common and efficient method for the synthesis of N-hexanoyl-DOPE is the direct acylation of the primary amine of DOPE with hexanoic acid using a carbodiimide coupling agent.

Reaction Scheme

Caption: Synthetic scheme for N-hexanoyl-DOPE.

Experimental Protocol

This protocol is a comprehensive representation based on established methods for N-acylation of phosphoethanolamines.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Hexanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., chloroform, methanol, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DOPE (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add hexanoic acid (1.2 equivalents) and DMAP (0.1 equivalents).

-

Initiation of Reaction: Cool the reaction mixture to 0°C in an ice bath. Add a solution of DCC (1.5 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the DOPE spot and the appearance of a new, less polar product spot.

-

Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography. A gradient elution system, for example, starting with chloroform and gradually increasing the polarity with methanol, can be employed to isolate the pure N-hexanoyl-DOPE.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Molar Ratios | ||

| DOPE | 1.0 eq | General Protocol |

| Hexanoic Acid | 1.1 - 1.5 eq | General Protocol |

| DCC | 1.2 - 1.5 eq | General Protocol |

| DMAP | 0.05 - 0.2 eq | General Protocol |

| Reaction Conditions | ||

| Temperature | 0°C to Room Temp | General Protocol |

| Reaction Time | 12 - 24 hours | General Protocol |

| Yield | ||

| Expected Yield | 70 - 90% | Estimated |

Characterization

The structure and purity of the synthesized 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the oleoyl and hexanoyl acyl chains, as well as the glycerol and phosphoethanolamine backbone. Key signals to identify include the vinyl protons of the oleoyl chains, the methylene protons adjacent to the carbonyl groups, and the terminal methyl groups of the acyl chains.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product.

-

Thin-Layer Chromatography (TLC): TLC is a useful tool for monitoring the reaction progress and assessing the purity of the final product. The N-acylated product will have a higher Rf value (be less polar) than the starting DOPE.

Biological Context and Signaling Pathways

N-acyl-phosphatidylethanolamines (NAPEs) are key intermediates in the biosynthesis of N-acylethanolamines (NAEs). NAEs are a class of lipid signaling molecules that includes the endocannabinoid anandamide.

NAPE Biosynthesis Pathway

Caption: Biosynthesis of NAEs via NAPE intermediate.

In this pathway, an N-acyltransferase enzyme catalyzes the transfer of an acyl group from a donor phospholipid to the primary amine of PE, forming NAPE. Subsequently, a specific phospholipase D (NAPE-PLD) hydrolyzes NAPE to release the bioactive NAE and phosphatidic acid.

While the signaling roles of long-chain polyunsaturated NAPEs as precursors to endocannabinoids are well-studied, the specific functions of short-chain NAPEs like N-hexanoyl-DOPE are less clear. It is plausible that the introduction of a short acyl chain could modulate membrane properties such as curvature and fluidity, potentially influencing the activity of membrane-bound proteins. Further research is needed to elucidate the specific signaling pathways and biological activities of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine).

Conclusion

This technical guide has detailed a robust and efficient method for the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) via DCC/DMAP mediated N-acylation of DOPE. The provided experimental protocol and characterization guidelines will be valuable for researchers in lipid chemistry and drug development. While the precise biological role of this specific short-chain NAPE remains an area for future investigation, its synthesis opens avenues for exploring its effects on membrane biophysics and cellular signaling.

A Technical Guide to 18:1 Caproylamine PE: A Versatile Tool for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as 18:1 Caproylamine PE, is a functionalized phospholipid of significant interest in biomedical research and pharmaceutical development. Its unique structure, featuring a primary amine on the headgroup, allows for the covalent attachment of various molecules, making it a valuable component in targeted drug delivery systems, immunoassays, and studies of membrane biophysics. This technical guide provides an in-depth overview of this compound, including its commercial suppliers, physicochemical properties, relevant experimental protocols, and its role in biological pathways.

Commercial Availability

This compound is a specialized lipid available from a select number of commercial suppliers catering to the research and pharmaceutical industries. High-purity (>99%) preparations are crucial for reproducible experimental outcomes. Key suppliers include:

-

Avanti Polar Lipids (A Croda International Plc Brand): A major supplier of high-purity lipids, offering this compound for research purposes.[1] Outside of the United States, their products are exclusively distributed by Merck KGaA, Darmstadt, Germany (which operates as MilliporeSigma in the U.S. and Canada).[1]

-

Xi'an ruixi Biological Technology Co., Ltd. & Ruixibiotech: These suppliers also list this compound, often highlighting its application in liposome formation for drug delivery.[2]

-

MedChemExpress: Provides this compound as a research chemical, describing it as an amine-functionalized lipid.[3]

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The data presented below has been compiled from supplier specifications and publicly available chemical databases.

| Property | Value | Reference |

| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | [1] |

| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | [1] |

| CAS Number | 110796-31-1 | [1] |

| Molecular Formula | C47H89N2O9P | [1] |

| Formula Weight | 857.191 g/mol | [1] |

| Exact Mass | 856.631 Da | [1] |

| Purity | >99% | [1] |

| Storage Temperature | -20°C | [1] |

| Physical State | Solid | |

| Solubility | Soluble in chloroform | |

| Hygroscopic | Yes | [1] |

| Light Sensitive | No | [1] |

Synthesis and Biosynthesis

Chemical Synthesis

The chemical synthesis of N-acylated phosphatidylethanolamines like this compound generally involves the acylation of the primary amine of a suitable phosphatidylethanolamine precursor. A common strategy involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with an activated form of caproic acid, such as caproyl chloride or an N-hydroxysuccinimide (NHS) ester of caproic acid, in the presence of a non-nucleophilic base. Purification is typically achieved through chromatographic techniques to ensure high purity.

Biosynthesis of N-Acyl Phosphatidylethanolamines (NAPEs)

In biological systems, N-acyl phosphatidylethanolamines (NAPEs), the class of molecules to which this compound belongs, are synthesized from membrane phospholipids.[3] This process is a key step in the generation of bioactive N-acylethanolamines (NAEs), including the endocannabinoid anandamide. The biosynthesis is a two-step enzymatic pathway:

-

N-Acylation of Phosphatidylethanolamine (PE): An acyl group is transferred from the sn-1 position of a donor phospholipid to the primary amine of PE, forming NAPE. This reaction is catalyzed by N-acyltransferases.

-

Hydrolysis of NAPE: The NAPE molecule is then hydrolyzed by an N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release the corresponding NAE and phosphatidic acid.

Experimental Protocols and Applications

This compound's utility stems from its functionalized headgroup, which allows for its incorporation into lipid bilayers while presenting a reactive amine for further modification.

Liposome Formulation for Drug Delivery

The primary amine of this compound can be used to attach targeting ligands, polymers such as polyethylene glycol (PEG) for increased circulation time, or therapeutic molecules. The positive charge of the molecule at physiological pH can also aid in the encapsulation of negatively charged therapeutics like siRNA and DNA.[2]

General Protocol for Liposome Preparation by Thin-Film Hydration:

-

Lipid Film Formation: The desired lipids, including this compound and other components like a neutral phospholipid (e.g., DOPC) and cholesterol, are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer, often containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.

-

Size Reduction: The resulting multilamellar vesicles (MLVs) are subjected to size reduction to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size. This can be achieved by sonication or, more commonly, by extrusion through polycarbonate membranes with a specific pore size.

Characterization of Liposomes:

-

Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to assess the surface charge of the liposomes.

-

Encapsulation Efficiency: Quantified by separating the free drug from the liposome-encapsulated drug, followed by quantification of the encapsulated drug.

Competitive ELISA for CD1d Binding

This compound has been utilized as a competitor lipid in enzyme-linked immunosorbent assays (ELISAs) to study the binding of lipid antigens to CD1d molecules, which are involved in the presentation of lipid antigens to natural killer T (NKT) cells.

Experimental Workflow:

References

The Pivotal Role of Amine-Functionalized Phospholipids: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Executive Summary

Amine-functionalized phospholipids, a cornerstone of modern drug delivery and cellular biology research, offer a versatile platform for therapeutic and investigative applications. Their unique cationic nature at physiological pH facilitates the encapsulation and delivery of anionic payloads such as nucleic acids, making them indispensable tools in gene therapy and vaccine development. Beyond their role as delivery vehicles, these modified lipids are integral components of cellular membranes and participate in critical signaling pathways. This technical guide provides an in-depth exploration of the core functions of amine-functionalized phospholipids, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, application, and underlying biological mechanisms. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to facilitate a deeper understanding and practical application of this important class of biomolecules.

Core Functions in Drug Delivery and Gene Transfection

Amine-functionalized phospholipids are primarily utilized for their ability to form cationic liposomes, which can efficiently complex with and deliver negatively charged molecules like DNA, mRNA, and siRNA into cells.[1] This process is central to the fields of gene therapy and mRNA-based vaccines.

The fundamental principle behind their efficacy lies in the electrostatic interaction between the positively charged amine groups of the phospholipids and the negatively charged phosphate backbone of nucleic acids.[2] This interaction leads to the condensation of the nucleic acid and the formation of a stable lipid-nucleic acid complex, often referred to as a "lipoplex."[1]

The overall positive charge of these lipoplexes facilitates their interaction with the negatively charged cell surface, promoting cellular uptake through endocytosis.[1][2] Once inside the cell, the cationic lipids play a crucial role in destabilizing the endosomal membrane, a process known as endosomal escape. This allows the encapsulated cargo to be released into the cytoplasm, where it can exert its biological function.[3][4]

The efficiency of transfection is influenced by several factors, including the specific cationic lipid used, the lipid composition of the liposome, the ratio of lipid to nucleic acid, and the cell type being targeted.[5][6]

Key Amine-Functionalized Phospholipids in Research and Development

Several amine-functionalized phospholipids and other cationic lipids have been synthesized and are widely used in research and clinical applications. Some of the most common examples include:

-

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A widely used cationic lipid known for its high transfection efficiency.[7][8]

-

DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol): A cholesterol-based cationic lipid that is often used in combination with other lipids to form stable and effective liposomes for gene delivery.[8][9]

-

DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride): One of the first synthetic cationic lipids used for mRNA delivery.[10]

Role as Signaling Molecules

Beyond their synthetic applications in drug delivery, naturally occurring phospholipids with amine functionalities play critical roles as signaling molecules within the cell. These lipids are not merely structural components of the cell membrane but are active participants in a complex network of cellular communication that governs processes from cell survival to programmed cell death (apoptosis).

Phosphatidylserine (PS) and Apoptosis

Phosphatidylserine (PS) is a crucial phospholipid that, in healthy cells, is predominantly located in the inner leaflet of the plasma membrane.[11][12] A key event in the early stages of apoptosis is the translocation of PS to the outer leaflet of the cell membrane.[12][13] This exposure of PS on the cell surface acts as an "eat-me" signal, which is recognized by phagocytic cells, leading to the clearance of the apoptotic cell without inducing an inflammatory response.[13][14]

The signaling cascade leading to PS exposure is initiated by the activation of caspases, a family of proteases that are central to the apoptotic process. Activated caspases cleave and activate scramblases, enzymes that facilitate the bidirectional movement of phospholipids across the membrane, while simultaneously inactivating flippases, which are responsible for maintaining the asymmetric distribution of PS.[15][16]

dot

Caption: Phosphatidylserine signaling pathway in apoptosis.

Sphingosine-1-Phosphate (S1P) Signaling

Sphingosine-1-phosphate (S1P) is another critical signaling phospholipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival.[3][17] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[3][17] The binding of S1P to its receptors initiates downstream signaling cascades that are dependent on the specific receptor subtype and the G proteins to which they couple.[3][18] These pathways can include the activation of Ras/ERK, PI3K/Akt, and PLC signaling, leading to diverse cellular responses.[7][18]

dot

Caption: Overview of Sphingosine-1-Phosphate (S1P) signaling.

Quantitative Data Presentation

The physical characteristics and functional efficacy of amine-functionalized phospholipid formulations are critical parameters in their development and application. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of Cationic Liposomes

| Cationic Lipid Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

| DOTAP/DOPE/Cholesterol | ~150 | N/A | ~+30 | [19] |

| DOTAP/Cholesterol | 104.8 ± 20.7 | N/A | 6.4 ± 1.19 | [20] |

| Stearylamine/PC/Cholesterol | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | |

| DC-Cholesterol/DOPE | N/A | N/A | N/A | [8] |

| Cationic Lipid (IM21.7c) based | <100 | N/A | Positive | [4] |

Note: N/A indicates data not available in the cited sources. Values are presented as reported and may vary based on specific preparation methods and conditions.

Table 2: In Vitro Transfection Efficiency of Cationic Liposomes

| Cationic Lipid Reagent | Cell Line | Transfection Efficiency (%) | Reference(s) |

| Attractene™ | AGS | 29 | |

| X-tremeGENE HP™ | AGS | 36.9 | |

| Spermine-C14 Liposomes | 293T | High | [16] |

| DOPE:DOTAP | Various | Cell-dependent | |

| DOPE:DOTMA | Various | Cell-dependent | |

| Lipofectamine™ 2000 | 2E9 | High | [5] |

Note: Transfection efficiency is highly dependent on the cell line, nucleic acid payload, and experimental conditions.

Table 3: Drug/Nucleic Acid Encapsulation Efficiency

| Formulation | Encapsulated Agent | Encapsulation Efficiency (%) | Reference(s) |

| PEG-cationic liposomes | Low Molecular Weight Heparin | 90.3 ± 0.1 | [20] |

| Lipo-ATRA | All-trans retinoic acid | 93.7 ± 3.6 | |

| DOPE/DC-Chol LNPs | Luciferase mRNA | Optimized to 62 | [1] |

| Cationic LNPs | TdTomato-mRNA | >95 |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and application of amine-functionalized phospholipid-based liposomes.

Protocol for Cationic Liposome Preparation using the Thin-Film Hydration Method

This method is a common and straightforward technique for preparing liposomes.[2][10]

Materials:

-

Cationic lipid (e.g., DOTAP)

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Organic solvent (e.g., chloroform or a chloroform-methanol mixture)

-

Hydration buffer (e.g., sterile, nuclease-free water or PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath sonicator or extruder

Procedure:

-

Lipid Dissolution: Dissolve the cationic lipid and any helper lipids in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[2][10]

-

Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.[2][10]

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the aqueous hydration buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).[10]

-

Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles or ULVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.

dot

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sartorius.com [sartorius.com]

- 5. researchgate.net [researchgate.net]

- 6. encapsula.com [encapsula.com]

- 7. Payload distribution and capacity of mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aragenbio.com [aragenbio.com]

- 10. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 11. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 14. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and bioactivity of readily hydrolysable novel cationic lipids for potential lung delivery application of mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 18:1 Caproylamine PE in Chloroform: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine) in chloroform. While specific quantitative solubility data is not extensively published, this document compiles available information from various sources and outlines standard experimental protocols for its determination.

Core Concepts in Lipid Solubility

Lipids, as a class of molecules, are characterized by their general insolubility in polar solvents like water and high solubility in non-polar or weakly polar organic solvents.[1] Chloroform, a non-polar solvent, is widely recognized as an excellent solvent for a broad range of lipids.[1][2] The solubility of a specific lipid, such as this compound, is dictated by its molecular structure, including the length and saturation of its fatty acid chains and the nature of its headgroup.

Solubility of this compound in Chloroform

It is common practice in lipid chemistry to use co-solvents to enhance the solubility of certain lipids, particularly those with more complex or polar headgroups. For many phospholipids, a mixture of chloroform and methanol is a standard solvent system.[4] For instance, the related lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is soluble in a mixture of Chloroform:Methanol:Water (65:25:4) at 5 mg/mL.[5] Difficult-to-solubilize long-chain, saturated acidic lipids can often be dissolved in chloroform with the addition of a small amount of methanol (2%) and deionized water (0.5-1%).[6]

While this compound is expected to be readily soluble in chloroform, for applications requiring high concentrations or the complete absence of other solvents, empirical determination of its solubility is recommended.

Data Summary

As no specific quantitative data for the solubility of this compound in chloroform was found, a comparative data table cannot be provided. However, the qualitative solubility information is summarized below.

| Compound | Solvent | Solubility | Source |

| This compound | Chloroform | Soluble (provided in solution) | CymitQuimica[3] |

| General Lipids | Chloroform | Highly Soluble | University of Calgary[1] |

| DOPE (18:1 PE) | Chloroform:Methanol:Water (65:25:4) | 5 mg/mL | Avanti Research[5] |

| Long-chain, saturated acidic lipids | Chloroform with 2% Methanol and 0.5-1% Water | Soluble | Avanti Research[6] |

Experimental Protocol: Determination of Lipid Solubility

For researchers needing to determine the precise solubility of this compound in chloroform, the following general protocol can be adapted.

Objective: To determine the saturation solubility of this compound in chloroform at a specified temperature.

Materials:

-

This compound

-

Anhydrous Chloroform

-

Glass vials with PTFE-lined caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) with an appropriate detector (e.g., ELSD or CAD)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of chloroform in a glass vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a high speed to pellet the undissolved lipid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated GC-MS or HPLC method.

-

-

Calculation:

-

Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a lipid such as this compound in chloroform.

Caption: Workflow for determining the solubility of this compound in chloroform.

Signaling Pathways

This compound can be utilized in various research applications, including the formation of liposomes for drug delivery and as a component in studies of lipid-protein interactions.[7][8] For instance, it has been used as a competitor lipid in competitive ELISA assays to study the binding of lipids to CD1 molecules, which are involved in presenting lipid antigens to T cells.[8]

The diagram below illustrates a simplified logical flow of how this compound might be used in a competitive binding assay related to a signaling pathway.

Caption: Role of this compound in a competitive binding assay.

References

- 1. Ch26: Lipids [chem.ucalgary.ca]

- 2. riviste.fupress.net [riviste.fupress.net]

- 3. Phospholipides | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. This compound CAS:110796-31-1 - Ruixibiotech [ruixibiotech.com]

- 8. Human CD1 dimeric proteins as indispensable tools for research on CD1-binding lipids and CD1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Head Group Modified Lipids in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids, the fundamental building blocks of cellular membranes, are no longer viewed as passive structural components. Their intricate involvement in cellular processes, from signal transduction to membrane trafficking, has positioned them at the forefront of biomedical research. The ability to chemically modify the hydrophilic head groups of these lipids has unlocked a new era of possibilities, enabling the rational design of sophisticated tools for a myriad of research applications. This in-depth technical guide explores the core applications of head group modified lipids, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their use in targeted drug delivery, the elucidation of complex membrane biophysics, and their emerging role in diagnostics, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Applications in Targeted Drug Delivery

Head group modification of lipids has revolutionized the field of drug delivery by enabling the creation of "smart" nanocarriers that can navigate the complex biological environment and deliver therapeutic payloads to specific cells or tissues. These modifications address key challenges in drug delivery, such as poor drug solubility, rapid clearance from circulation, and off-target toxicity.[1]

Enhancing Circulation Time: The "Stealth" Effect

A major hurdle in systemic drug delivery is the rapid clearance of nanocarriers by the mononuclear phagocyte system (MPS). To overcome this, lipid head groups are often modified with biocompatible polymers, most notably polyethylene glycol (PEG). This process, known as PEGylation, creates a hydrophilic shield on the liposome surface that sterically hinders the binding of opsonin proteins, thereby evading recognition by macrophages and prolonging circulation time.[2] This "stealth" effect significantly increases the probability of the nanocarrier reaching its target site.

Active Targeting: Guiding Liposomes to their Destination

Beyond simply extending circulation time, head group modifications can be used to actively target liposomes to specific cells or tissues. This is achieved by conjugating targeting ligands to the lipid head groups. These ligands recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells. Common targeting moieties include:

-

Antibodies and Antibody Fragments: Offer high specificity for their target antigens.

-

Peptides: Smaller than antibodies, they can offer good specificity and tissue penetration.

-

Small Molecules: Such as folate and transferrin, which bind to their respective receptors that are often upregulated in cancer cells.[3]

-

Aptamers: Single-stranded DNA or RNA molecules that can be engineered to bind to a wide range of targets with high affinity and specificity.

This targeted approach enhances the therapeutic efficacy of the encapsulated drug while minimizing side effects associated with its accumulation in healthy tissues.[1]

Stimuli-Responsive Liposomes: Triggered Drug Release

To further refine drug delivery, head group modified lipids can be designed to release their cargo in response to specific stimuli present in the target microenvironment. This "triggered release" mechanism ensures that the drug is released predominantly at the site of action. Examples include:

-

pH-Sensitive Liposomes: These liposomes are stable at physiological pH (7.4) but become destabilized in the acidic environment of tumors or endosomes, leading to drug release. This is often achieved by incorporating lipids with head groups that change their charge or conformation at low pH.

-

Enzyme-Responsive Liposomes: These are designed to be cleaved by enzymes that are overexpressed in the target tissue, leading to the disruption of the liposome and release of its contents.

Applications in Membrane Biophysics and Proteomics

Head group modified lipids are invaluable tools for studying the intricate world of biological membranes. By mimicking or altering the natural lipid environment, researchers can gain insights into the structure and function of membrane proteins and the physical properties of the lipid bilayer itself.

Investigating Lipid-Protein Interactions

The function of many membrane proteins is critically dependent on their interactions with specific lipids in the surrounding bilayer. Head group modified lipids can be used to probe these interactions in several ways:

-

Reconstituting Proteins in Defined Lipid Environments: Membrane proteins can be isolated and reconstituted into liposomes or nanodiscs composed of specific head group modified lipids. This allows researchers to study how different lipid head groups affect the protein's structure, stability, and activity.[4]

-

Photo-affinity Labeling: Lipids with photo-activatable cross-linking agents attached to their head groups can be used to identify lipid-binding proteins. Upon photo-activation, the lipid will covalently bind to any protein in close proximity, allowing for its subsequent identification by techniques such as mass spectrometry.

-

Fluorescence Spectroscopy: Lipids with fluorescent probes attached to their head groups can be used to study lipid-protein interactions through techniques like Förster Resonance Energy Transfer (FRET).

Studying Membrane Properties

The collective behavior of lipids in a bilayer determines its physical properties, such as fluidity, curvature, and permeability. Head group modifications can be used to systematically alter these properties and study their impact on membrane function. For example, lipids with bulky head groups can induce membrane curvature, while charged head groups can influence the electrostatic potential of the membrane surface.

Supported Lipid Bilayers (SLBs)

Head group modified lipids are also used to create supported lipid bilayers (SLBs) on solid substrates. These model membranes are widely used in various biophysical studies, including:

-

Studying cell adhesion and signaling at the membrane interface.

-

Investigating the interaction of proteins and drugs with membranes.

-

Developing biosensors.

Applications in Diagnostics and Biosensing

The ability to functionalize the surface of liposomes through head group modification has led to their development as versatile platforms for diagnostic and biosensing applications.

Targeted Imaging Agents

By encapsulating imaging contrast agents (e.g., fluorescent dyes, quantum dots, or magnetic nanoparticles) and decorating the liposome surface with targeting ligands, researchers can create highly specific probes for in vivo imaging techniques like fluorescence imaging, magnetic resonance imaging (MRI), and computed tomography (CT). These targeted imaging agents can be used for early disease detection, monitoring disease progression, and evaluating treatment response.

Biosensors

Liposomes functionalized with recognition elements (e.g., antibodies, aptamers) on their surface can be used as biosensors. When the target analyte binds to the recognition element, it can trigger a detectable signal, such as a change in fluorescence or the release of an encapsulated reporter molecule. These liposome-based biosensors offer high sensitivity and specificity for the detection of a wide range of analytes, from small molecules to proteins and pathogens.

Data Presentation

The following tables summarize key quantitative data from the literature on the applications of head group modified lipids.

Table 1: Influence of PEG-Lipid Acyl Chain Length on the Circulation Half-Life of Lipid Nanoparticles (LNPs)

| PEG-Lipid Acyl Chain Length | Circulation Half-life (hours) |

| C14 (Myristoyl) | 0.64 |

| C16 (Palmitoyl) | 2.18 |

| C18 (Stearoyl) | 4.03 |

Data adapted from a study on siRNA-containing lipid nanoparticles. The results demonstrate that increasing the acyl chain length of the PEG-lipid component leads to a longer circulation half-life.

Table 2: Physicochemical Properties and Drug Loading of a Troxerutin-Loaded Solid Lipid Nanoparticle (SLN) Formulation

| Parameter | Value |

| Particle Size (nm) | 140.5 ± 1.02 |

| Polydispersity Index (PDI) | 0.218 ± 0.01 |

| Zeta Potential (mV) | -28.6 ± 8.71 |

| Entrapment Efficiency (%) | Not Reported |

Data for an optimized troxerutin-loaded SLN formulation. The negative zeta potential suggests good colloidal stability.[4]

Table 3: Drug Release from Trastuzumab-Conjugated Liposomes with Different Head Groups Triggered by Low-Frequency Ultrasound (LFUS)

| Phospholipid Head Group | Calcein Release after 3 LFUS Pulses (%) |

| DPPC (Phosphatidylcholine) | 88.9 |

| DPPG (Phosphatidylglycerol) | 92.5 |

| DPPA (Phosphatidic acid) | 60.6 |

| DPPE (Phosphatidylethanolamine) | 69.8 |

This data shows the percentage of encapsulated calcein released from targeted liposomes composed of different phospholipids after exposure to low-frequency ultrasound. The results indicate that the head group composition significantly influences the sonosensitivity of the liposomes.[5]

Table 4: Encapsulation Efficiency and Drug Release of Doxorubicin-Loaded Cationic Liposomes

| Formulation | Encapsulation Efficiency (%) | Drug Release in 6 hours (%) | | :--- | :--- | | Optimized Cationic Liposome | 89 | 41 |

Data for an optimized doxorubicin-loaded cationic liposomal formulation containing 20% DOTAP and 3% DSPE-mPEG(2000). The high encapsulation efficiency and controlled release profile highlight the potential of this formulation for drug delivery.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving head group modified lipids.

Protocol 1: Preparation of Ligand-Targeted Liposomes by the Thin-Film Hydration Method

Objective: To prepare liposomes with a targeting ligand conjugated to the surface.

Materials:

-

Phospholipids (e.g., DSPC, Cholesterol)

-

Head group modified lipid with a reactive group (e.g., DSPE-PEG-Maleimide)

-

Targeting ligand with a corresponding reactive group (e.g., a peptide with a terminal cysteine)

-

Organic solvent (e.g., Chloroform/Methanol mixture)

-

Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder with polycarbonate membranes

-

Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

-

Lipid Film Formation: a. Dissolve the phospholipids, cholesterol, and DSPE-PEG-Maleimide in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired properties of the liposomes. b. Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with the hydration buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. b. The hydration process will lead to the formation of multilamellar vesicles (MLVs).

-

Size Reduction: a. To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). Extrusion is generally preferred as it produces a more homogeneous size distribution.

-

Ligand Conjugation: a. Add the targeting ligand (with a terminal cysteine) to the liposome suspension. The maleimide groups on the liposome surface will react with the thiol groups of the cysteine to form a stable covalent bond. b. Incubate the reaction mixture for a specified time (e.g., overnight at 4°C) with gentle stirring.

-

Purification: a. Remove the un-conjugated ligand and any un-encapsulated material by passing the liposome suspension through a size exclusion chromatography column.

Protocol 2: Characterization of Liposomes: Size and Zeta Potential

Objective: To determine the size distribution and surface charge of the prepared liposomes.

Materials:

-

Liposome suspension

-

Deionized water

-

Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability

Procedure:

-

Sample Preparation: a. Dilute a small aliquot of the liposome suspension with deionized water to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument and should be determined empirically to avoid multiple scattering effects.

-

Size Measurement (DLS): a. Transfer the diluted sample to a disposable cuvette. b. Place the cuvette in the DLS instrument. c. Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement. d. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes and calculate the hydrodynamic diameter (size) and the polydispersity index (PDI), which is a measure of the width of the size distribution.

-

Zeta Potential Measurement: a. Transfer the diluted sample to a specialized zeta potential cell. b. Place the cell in the instrument. c. The instrument will apply an electric field across the sample and measure the velocity of the liposomes using laser Doppler velocimetry. d. The zeta potential is then calculated from the electrophoretic mobility, which is a measure of the surface charge of the liposomes.

Protocol 3: In Vitro Cellular Uptake Assay

Objective: To quantify the uptake of fluorescently labeled liposomes by cells in culture.

Materials:

-

Fluorescently labeled liposomes (e.g., containing a lipophilic dye like DiI or DiD)

-

Target cells (e.g., cancer cell line)

-

Cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: a. Seed the target cells in a multi-well plate at a suitable density and allow them to adhere and grow overnight.

-

Incubation with Liposomes: a. Remove the culture medium and wash the cells with PBS. b. Add fresh culture medium containing the fluorescently labeled liposomes at various concentrations to the wells. Include a control group of cells without liposomes. c. Incubate the cells with the liposomes for a specific period (e.g., 1-4 hours) at 37°C.

-

Washing: a. After incubation, remove the medium containing the liposomes and wash the cells several times with cold PBS to remove any non-internalized liposomes.

-

Quantification of Uptake:

-

Flow Cytometry: a. Detach the cells from the plate using Trypsin-EDTA. b. Resuspend the cells in PBS. c. Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized liposomes.

-

Fluorescence Microscopy: a. Fix the cells with a suitable fixative (e.g., paraformaldehyde). b. Mount the coverslips on microscope slides. c. Observe the cells under a fluorescence microscope to visualize the cellular uptake of the liposomes. The uptake can be quantified by measuring the fluorescence intensity per cell using image analysis software.

-

Protocol 4: In Vivo Biodistribution Study of Radiolabeled Liposomes

Objective: To determine the tissue distribution of liposomes after intravenous administration in an animal model.

Materials:

-

Radiolabeled liposomes (e.g., labeled with a gamma-emitting radionuclide like 99mTc or a positron-emitting radionuclide like 64Cu)

-

Animal model (e.g., mice or rats)

-

Gamma counter or PET scanner

-

Anesthesia

-

Surgical tools for tissue dissection

Procedure:

-

Animal Preparation: a. Anesthetize the animals according to approved animal care protocols.

-

Administration of Radiolabeled Liposomes: a. Inject a known amount of the radiolabeled liposome suspension intravenously (e.g., via the tail vein).

-

Blood Sampling: a. At various time points post-injection (e.g., 1, 4, 24, 48 hours), collect blood samples from the animals.

-

Tissue Harvesting: a. At the final time point, euthanize the animals. b. Dissect and collect major organs and tissues of interest (e.g., liver, spleen, lungs, kidneys, heart, tumor). c. Weigh each tissue sample.

-

Radioactivity Measurement: a. Measure the radioactivity in the blood and tissue samples using a gamma counter. b. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

In Vivo Imaging (Optional): a. If a positron-emitting radionuclide is used, the biodistribution can be visualized and quantified non-invasively over time in the same animal using a PET scanner.

Protocol 5: Studying Lipid-Protein Interactions using Fluorescence Spectroscopy

Objective: To investigate the interaction between a membrane protein and head group modified lipids using intrinsic tryptophan fluorescence or extrinsic fluorescent probes.

Materials:

-

Purified membrane protein (with intrinsic tryptophan residues or labeled with a fluorescent probe)

-

Liposomes composed of head group modified lipids

-

Buffer solution

-

Fluorometer

Procedure:

-

Sample Preparation: a. Prepare a solution of the purified membrane protein in a suitable buffer. b. Prepare a suspension of the liposomes in the same buffer.

-

Fluorescence Measurements: a. Place the protein solution in a quartz cuvette in the fluorometer. b. Record the initial fluorescence emission spectrum of the protein. The excitation wavelength will depend on the fluorophore (e.g., ~295 nm for tryptophan). c. Titrate the protein solution with increasing concentrations of the liposome suspension. d. After each addition of liposomes, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

Data Analysis: a. Analyze the changes in the fluorescence properties of the protein upon addition of the liposomes. Changes in fluorescence intensity, emission maximum (wavelength shift), and fluorescence anisotropy can provide information about the binding of the protein to the liposomes and any conformational changes that may occur upon binding. b. The binding affinity (e.g., dissociation constant, Kd) can be determined by plotting the change in fluorescence as a function of the lipid concentration and fitting the data to a suitable binding model.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.

Conclusion

The ability to chemically modify the head groups of lipids has profoundly impacted biomedical research, providing investigators with an unprecedented toolkit to probe and manipulate biological systems. From the development of sophisticated drug delivery vehicles that can target specific cells and release their cargo in a controlled manner, to the creation of model membranes that allow for the detailed study of lipid-protein interactions, head group modified lipids are at the heart of many cutting-edge scientific endeavors. As our understanding of the intricate roles of lipids in health and disease continues to grow, so too will the innovative applications of these versatile molecules. The data, protocols, and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the power of head group modified lipids in their own work, ultimately contributing to the advancement of science and medicine.

References

- 1. Radiolabeled Liposomes for Nuclear Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Structure – Property Relationship Modeling of Remote Liposome Loading Of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Tool Illuminates Cell Signaling Pathways Key to Disease | Technology Networks [technologynetworks.com]

- 6. A comprehensive mathematical model of drug release kinetics from nano-liposomes, derived from optimization studies of cationic PEGylated liposomal doxorubicin formulations for drug-gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

18:1 Caproylamine PE molecular weight and formula

An In-depth Technical Guide to 18:1 Caproylamine PE

Introduction

This compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a functionalized phospholipid.[1] It belongs to the class of headgroup-modified lipids, where a caproylamine group is attached to the phosphoethanolamine headgroup.[2] This modification provides a primary amine functional group, making it a versatile tool for researchers in drug development, biochemistry, and biophysics for conjugating various molecules to lipid bilayers. This guide provides a comprehensive overview of its chemical properties, applications, and related experimental workflows.

Chemical and Physical Properties

This compound is characterized by its specific molecular structure, which dictates its physical and chemical behavior. The "18:1" designation refers to the two oleoyl acyl chains, each with 18 carbons and one double bond.[2] These unsaturated fatty acid tails contribute to the fluidity of lipid membranes into which this phospholipid is incorporated.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C47H89N2O9P | [1][3][4][5] |

| Molecular Weight | 857.19 g/mol | [1][3][4] |

| Exact Mass | 856.631 | [1] |

| CAS Number | 110796-31-1 | [1][3] |

| Purity | >99% (TLC) | [1] |

| Physical Form | Powder | |

| Storage Temperature | -20°C |

Percent Composition

| Element | Percentage |

| Carbon (C) | 65.86% |

| Hydrogen (H) | 10.47% |

| Nitrogen (N) | 3.27% |

| Oxygen (O) | 16.80% |

| Phosphorus (P) | 3.61% |

| Source:[1] |

Experimental Applications and Protocols

The presence of a terminal amine group on the caproyl linker makes this compound a valuable lipid for various bioconjugation techniques and assays.

Liposome and Nanoparticle Formulation

This compound is frequently used in the formulation of liposomes and lipid nanoparticles (LNPs) for targeted drug delivery.[6][7] The amine group can be used to attach targeting ligands, such as antibodies or peptides, to the surface of the liposome, enabling specific delivery to target cells or tissues.

Generalized Experimental Protocol for Liposome Formulation:

-

Lipid Film Hydration: Co-dissolve this compound with other structural lipids (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform).

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer containing the therapeutic agent (e.g., mRNA, small molecule drug) to form multilamellar vesicles (MLVs).

-

Size Reduction: Subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) of a desired diameter.

-

Surface Functionalization: Conjugate targeting ligands to the primary amine of the Caproylamine PE on the liposome surface using appropriate crosslinking chemistry (e.g., NHS esters).

-

Purification: Remove the unencapsulated drug and unconjugated ligands using techniques like size exclusion chromatography or dialysis.

Caption: Workflow for creating functionalized liposomes for targeted drug delivery.

Immunoassays and Antigen Presentation

This lipid has been utilized as a key component in immunological studies.

-

Competitive ELISA: It can serve as an indicator in competitive enzyme-linked immunosorbent assays (ELISA) to measure the binding affinities between glycolipid analogs and CD1d molecules on immune cells.

-

Artificial Antigen-Presenting Cells (aAPCs): this compound may be employed as a lipid antigen in the production of CD1d-Ig-based artificial antigen-presenting cells. These aAPCs are valuable tools for studying T-cell activation and immune responses.

Protein-Lipid Interaction Studies

The ability to anchor proteins and peptides to a lipid bilayer is crucial for studying membrane protein function and protein-lipid interactions. Maleimide-functionalized lipids are often used for this purpose, and Caproylamine PE provides a primary amine that can be modified to introduce such functionalities.[6]

Generalized Workflow for Protein Anchoring:

-

Amine Modification: The primary amine of this compound is first reacted with a bifunctional crosslinker (e.g., one with an NHS ester and a maleimide group).

-

Liposome/Nanodisc Assembly: The modified lipid is incorporated into a lipid bilayer, either as a liposome or a nanodisc.

-

Protein Conjugation: A protein or peptide containing a free thiol group (e.g., from a cysteine residue) is introduced and covalently couples to the maleimide group on the lipid headgroup.[6]

-

Biophysical Analysis: The resulting system, with the protein stably anchored to the membrane, can then be analyzed using various techniques like fluorescence spectroscopy or surface plasmon resonance to study its function and interaction with the membrane.[6]

Caption: Logical workflow for anchoring proteins to lipid membranes via this compound.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. larodan.com [larodan.com]

- 4. This compound | CAS:110796-31-1 | AxisPharm [axispharm.com]

- 5. This compound - Creative Enzymes [creative-enzymes.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. medchemexpress.com [medchemexpress.com]

Navigating the Stability Landscape: A Technical Guide to Storing Functionalized Lipids

For Researchers, Scientists, and Drug Development Professionals

The efficacy and reproducibility of lipid-based nanotechnologies, from drug delivery systems to diagnostic tools, are fundamentally reliant on the stability and integrity of their core components: functionalized lipids. Improper storage can lead to degradation, altering the physicochemical properties and biological activity of these critical molecules. This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for a variety of functionalized lipids, detailed experimental protocols for stability assessment, and visual representations of relevant biological pathways to aid in the design and execution of robust and reliable research.

I. Core Principles of Functionalized Lipid Storage

The stability of functionalized lipids is influenced by a trifecta of factors: temperature, the chemical environment (solvent, pH), and exposure to oxygen and light. Understanding these factors is paramount to preserving the integrity of these molecules.

Temperature: In general, lower temperatures slow down chemical degradation processes such as hydrolysis and oxidation. For most functionalized lipids, especially those in formulated systems like liposomes and lipid nanoparticles (LNPs), refrigeration (2-8°C) or freezing (≤ -20°C) is recommended. However, repeated freeze-thaw cycles can disrupt the structure of lipid assemblies and should be avoided.[1]

Solvent and pH: Lipids are often stored in organic solvents like chloroform or ethanol. It is crucial to use high-purity solvents and store them in glass containers with Teflon-lined caps to prevent leaching of impurities from plastics.[2][3] For aqueous dispersions of lipid-based nanoparticles, maintaining a neutral pH of around 7.0 is generally advisable to prevent acid or base-catalyzed hydrolysis of ester linkages common in many lipids.[4]

Inert Atmosphere: Unsaturated lipids, which contain one or more double bonds in their acyl chains, are particularly susceptible to oxidation. Storing these lipids under an inert atmosphere, such as argon or nitrogen, is a critical step to prevent the formation of lipid peroxides and other degradation products.[2][3]

Lyophilization: For long-term storage, lyophilization (freeze-drying) is an effective method to enhance the stability of lipid nanoparticles and liposomes. This process removes water, which is a key reactant in hydrolytic degradation. The addition of cryoprotectants, such as sucrose or trehalose, is often necessary to protect the nanoparticles during the freezing and drying process.

II. Storage Recommendations for Specific Functionalized Lipids

The optimal storage conditions can vary depending on the specific functionalization of the lipid. The following tables summarize the recommended storage conditions for various classes of functionalized lipids.

Table 1: Storage Conditions for Common Functionalized Lipids

| Lipid Type | Form | Recommended Temperature | Solvent/Buffer | Atmosphere | Special Considerations |

| Saturated Lipids (e.g., DSPC, DPPC) | Powder or Organic Solution | ≤ -16°C[2] | Chloroform or Ethanol[2] | Air | Stable as powder. Allow to reach room temperature before opening to prevent condensation.[2] |

| Unsaturated Lipids (e.g., DOPC, DOPE) | Organic Solution | -20°C ± 4°C[2] | Chloroform or Ethanol[2] | Inert (Argon or Nitrogen)[2] | Prone to oxidation. Avoid storing as a dry powder.[2][3] |

| PEGylated Lipids (e.g., DSPE-PEG2000) | Powder or Organic Solution | -20°C | Chloroform or Ethanol | Inert for unsaturated lipid portion | PEG chain can undergo slow degradation; monitor for changes in nanoparticle size and circulation time. |

| Cationic Lipids (e.g., DOTAP, DC-Chol) | Powder or Organic Solution | -20°C | Chloroform or Ethanol | Inert for unsaturated lipid portion | Can be stored as a suspension at 4°C for shorter periods. |

| Fluorescently-Labeled Lipids (e.g., NBD-PE, Rhod-PE) | Organic Solution | -20°C, protected from light | Chloroform or Ethanol | Inert for unsaturated lipid portion | Photobleaching is a concern. Store in amber vials or wrapped in foil. |

| Biotinylated Lipids (e.g., DSPE-PEG-Biotin) | Powder or Organic Solution | -20°C | Chloroform or Ethanol | Inert for unsaturated lipid portion | Biotin-streptavidin interaction is robust, but the lipid itself must be stored properly. |

| Targeting Ligand-Lipids (e.g., RGD-DSPE, Mannose-Chol) | Powder or Organic Solution | -20°C | Chloroform or Ethanol | Inert for unsaturated lipid portion | Stability of the targeting ligand should be considered. |

Table 2: Long-Term Stability of Formulated Functionalized Lipids

| Formulation | Storage Condition | Duration | Key Stability Parameters to Monitor | Reference |

| RGD-Modified Liposomes | 4°C (aqueous) | At least 1 month | Particle size | [5] |

| RGD-Modified Liposomes | -80°C (lyophilized) | Long-term | Particle size, drug loading | [1] |

| Fluorescently-Labeled Liposomes | 4°C (aqueous, protected from light) | Weeks to months | Dye leakage, particle size, fluorescence intensity | [6] |

| Cationic Lipid/DNA Complexes | 4°C (aqueous) or Frozen | Up to 90 days | Transfection efficiency | |

| Mannosylated Liposomes | 4°C (aqueous) | Not specified, but generally stable | Particle size, targeting efficiency | [7] |

| Biotinylated Liposomes | 4°C (aqueous) | Over 1 year (for some formulations) | Particle size, zeta potential | [8] |

III. Experimental Protocols for Stability Assessment

Regular assessment of the stability of functionalized lipids and their formulations is crucial. The following are detailed methodologies for key experiments.

A. Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the nanoparticles.

Methodology:

-

Sample Preparation:

-

Dilute the liposome or LNP suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.

-

Filter the buffer using a 0.22 µm filter to remove any dust or particulate matter.

-

-

Instrument Setup:

-

Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25°C).

-

Select the appropriate laser wavelength and scattering angle.

-

-

Measurement:

-

Transfer the diluted sample to a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

-

Perform multiple measurements (typically 3-5 runs of 10-15 measurements each) to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the correlation function to obtain the z-average diameter (mean hydrodynamic diameter) and the PDI.

-

A PDI value below 0.3 is generally considered acceptable for monodisperse liposome populations.

-

B. Assessment of Lipid Degradation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates lipids based on their hydrophobicity. Degradation products, such as lysolipids and free fatty acids, will have different retention times compared to the intact lipid, allowing for their quantification.

Methodology:

-

Sample Preparation:

-

Extract the lipids from the nanoparticle formulation using a suitable solvent extraction method (e.g., Bligh-Dyer or Folch extraction).

-

Dry the extracted lipid film under a stream of nitrogen.

-

Reconstitute the lipid film in the mobile phase or a compatible solvent.

-

-

HPLC System and Column:

-

Use a C18 reverse-phase column.

-

The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile, methanol) and water, often with additives like formic acid or ammonium acetate to improve peak shape.[9]

-

-

Detection:

-

Since most lipids lack a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is commonly used.[9][10] Mass spectrometry (MS) can also be coupled to the HPLC for identification and quantification of degradation products.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify and quantify the peaks corresponding to the intact lipid and its degradation products by comparing their retention times and peak areas to those of known standards.

-

C. Evaluation of Lipid Oxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be quantified spectrophotometrically.

Methodology:

-

Sample Preparation:

-

For lipid nanoparticle suspensions, the sample can often be used directly. For tissues or cells, a lysate needs to be prepared.[11]

-

-

Reagent Preparation: